(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Descripción general

Descripción

Synthesis Analysis

The synthesis of "(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)" involves creating a peptide that lacks the Met at position 14, substituted by other groups at positions 6 and 13 to enhance receptor binding specificity and stability. While specific synthesis details are not provided, generally, peptide synthesis follows solid-phase methods, allowing for sequential addition of amino acids in a controlled fashion, which could be applied in synthesizing this modified bombesin fragment.

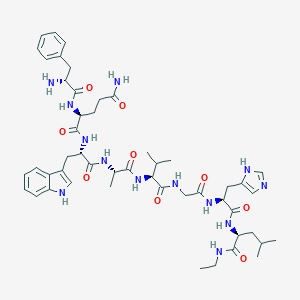

Molecular Structure Analysis

The molecular structure of "(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)" and its analogs has been explored through various spectroscopic methods, including CD (Circular Dichroism) and NMR (Nuclear Magnetic Resonance). These studies reveal the peptide's conformational flexibility, showing shifts from random coil structures in aqueous solutions to more folded structures in apolar media or micellar environments, which could influence its biological activity and interaction with bombesin receptors (C. di Bello et al., 1991).

Aplicaciones Científicas De Investigación

Molecular Structure Analysis : A study used infrared absorption and Raman spectroscopy to analyze the structure of several bombesin 6–14 fragments, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). These peptides, being potent bombesin agonists, have potential applications in tumor treatment (Podstawka, 2008).

Antisecretory and Antimitotic Activity : Another study synthesized des-Met alkylamide analogues of bombesin, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), which functioned as bombesin receptor antagonists. These analogues showed potent antisecretory activity in pancreatic acini and antimitotic activity in Swiss 3T3 cells, suggesting their use in cancer treatment (Wang et al., 1990).

Receptor Affinity and Biological Response : Another research focused on carboxyl-terminal modifications of des-Met14-bombesin, showing how these alterations are critical for determining bombesin receptor affinity and the ability to initiate a biological response. This study provides insights into the development of bombesin-based therapies (Wang et al., 1990).

Adsorption on Silver Surfaces : Research on the adsorption of bombesin-modified 6-14 C-terminal fragments, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), on silver surfaces using Surface-enhanced Raman scattering (SERS) spectroscopy. This study contributes to understanding the structural properties of these peptides in potential drug delivery systems (Podstawka & Ozaki, 2008).

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMRDYNGJCBNPA-BZFHMXIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)

![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)